molecular formula C10H9NO4 B6258286 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid CAS No. 366453-24-9

2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid

Cat. No.: B6258286
CAS No.: 366453-24-9
M. Wt: 207.2
InChI Key:
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Description

2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid is a chemical compound characterized by the presence of an isoindoline nucleus and an acetic acid moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold, which is then further modified to obtain the desired compound . The reaction is usually carried out in a solvent such as isopropanol and water, with a catalyst like silica-supported niobium complex to enhance the yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in achieving higher yields and purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the isoindoline nucleus, such as hydroxylated, aminated, and alkylated derivatives

Mechanism of Action

The mechanism of action of 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

366453-24-9

Molecular Formula

C10H9NO4

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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